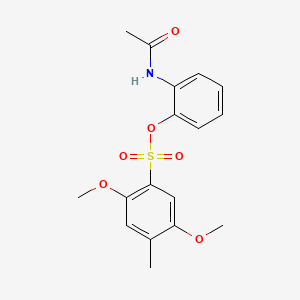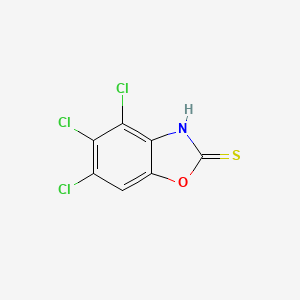![molecular formula C13H17N5O3S B13380149 N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide](/img/structure/B13380149.png)
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide is a complex organic compound with a unique structure that includes a quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to the formation of reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide
- N-{(E)-Amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide
Uniqueness
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quinazoline core, combined with the ethoxy and methyl groups, makes it particularly interesting for various applications.
Eigenschaften
Molekularformel |
C13H17N5O3S |
|---|---|
Molekulargewicht |
323.37 g/mol |
IUPAC-Name |
1-(6-ethoxy-4-methylquinazolin-2-yl)-2-methylsulfonylguanidine |
InChI |
InChI=1S/C13H17N5O3S/c1-4-21-9-5-6-11-10(7-9)8(2)15-13(16-11)17-12(14)18-22(3,19)20/h5-7H,4H2,1-3H3,(H3,14,15,16,17,18) |
InChI-Schlüssel |
KDNISXLTMMTRBA-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N\S(=O)(=O)C)/N)C |
Kanonische SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide](/img/structure/B13380071.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13380076.png)
![6-methyl-2-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4(3H)-pyrimidinone](/img/structure/B13380079.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13380082.png)


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13380090.png)


![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-oxo-3-{2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B13380113.png)

![(5Z)-2-(3-chloro-4-methylanilino)-5-[(3,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380132.png)
![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13380138.png)
![4-(diethylamino)benzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B13380143.png)
